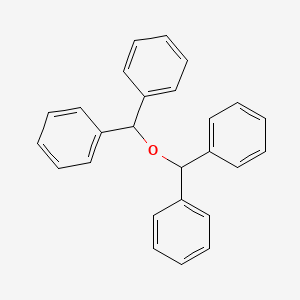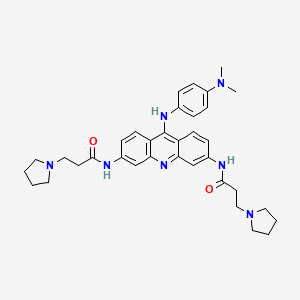
BRACO-19
Descripción general
Descripción
Braco-19 es un derivado de acridina trisustituido conocido por su capacidad de unirse y estabilizar estructuras de G-quadruplex en ácidos nucleicosAl dirigirse al ADN telomérico e interferir con la función de la telomerasa, this compound exhibe prometedoras propiedades anticancerígenas .
Aplicaciones Científicas De Investigación
Braco-19 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la unión y estabilización del G-quadruplex.
Biología: this compound se emplea en la investigación sobre biología telomérica e inhibición de la telomerasa.
Medicina: Se está explorando su potencial como agente anticancerígeno, particularmente en la orientación de la telomerasa en células cancerosas.
Industria: This compound se utiliza en el desarrollo de nuevos agentes terapéuticos y herramientas de diagnóstico
Mecanismo De Acción
Braco-19 ejerce sus efectos uniéndose a estructuras de G-quadruplex en el ADN telomérico. Esta unión estabiliza el G-quadruplex, evitando que la telomerasa catalice la síntesis de repeticiones de ADN telomérico. Como resultado, se interrumpe el mantenimiento de los telómeros, lo que lleva a la senescencia celular y la apoptosis en las células cancerosas. El compuesto también induce daño al ADN y detención del ciclo celular al desplazar la telomerasa del telómero .
Análisis Bioquímico
Biochemical Properties
Braco-19 interacts with various biomolecules, most notably the enzyme telomerase . It stabilizes G-quadruplexes, targeting telomeric G-quadruplexes, and induces DNA damage and cell-cycle arrest . This interaction inhibits the catalytic action of telomerase, preventing it from synthesizing telomeric DNA and capping telomeric ends .
Cellular Effects
This compound has been shown to suppress proliferation and reduce telomerase activity in human glioblastoma cells . It also triggers an extensive DNA damage response at the telomere, which may result from uncapping and disassembly of the telomeric T-loop structure . This leads to the induction of cellular senescence and complete cessation of growth .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to G-quadruplexes and inhibiting telomerase . This results in the displacement of telomerase from the nucleus to the cytoplasm . The resulting dysfunctional telomere ultimately provokes cell cycle arrest, apoptosis, and senescence .
Temporal Effects in Laboratory Settings
In vitro studies have shown that the expression of human telomerase reverse transcriptase (hTERT) is drastically decreased after 24 hours of exposure to this compound . Induction of cellular senescence and complete cessation of growth is seen after 15 days, paralleled by telomere shortening .
Dosage Effects in Animal Models
In vivo studies have shown that this compound is highly active against early-stage tumors in a subcutaneous growing xenograft model established from cells, if given chronically at 2 mg per kg per day . This compound produced growth inhibition of 96% compared with controls .
Transport and Distribution
This compound faces challenges in overcoming biological barriers. Transport experiments with Caco-2 cells, a standard model for intestinal drug absorption, indicate that this compound might not be suitable for oral administration .
Subcellular Localization
This compound treatment leads to a decrease of hTERT expression in the nucleus and colocalization of hTERT and ubiquitin in the cytoplasm . This suggests that hTERT is bound to ubiquitin and targeted for enhanced degradation upon this compound treatment .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Braco-19 se sintetiza a través de un proceso de varios pasos que implica la sustitución de derivados de acridina. Los pasos clave incluyen:
Formación del núcleo de acridina: Esto implica la condensación de aminas aromáticas apropiadas con acridona.
Reacciones de sustitución: El núcleo de acridina se modifica aún más mediante la introducción de sustituyentes en posiciones específicas para lograr la estructura trisustituida deseada.
Purificación: El producto final se purifica utilizando técnicas cromatográficas para asegurar una alta pureza.
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas. Se emplean técnicas como la cromatografía líquida de alta resolución para la purificación .
Análisis De Reacciones Químicas
Tipos de Reacciones
Braco-19 experimenta varias reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar el núcleo de acridina, alterando sus propiedades químicas.
Sustitución: Las reacciones de sustitución en diferentes posiciones del núcleo de acridina pueden introducir varios grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como haluros de alquilo y haluros de arilo para reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de acridina sustituidos, cada uno con propiedades químicas y biológicas distintas .
Comparación Con Compuestos Similares
Braco-19 se compara con otros ligandos de unión al G-quadruplex como:
Difenil-1,4-diimida: Ambos compuestos estabilizan las estructuras de G-quadruplex, pero this compound ha mostrado una mayor especificidad para los G-quadruplex teloméricos.
Lista de Compuestos Similares
- Difenil-1,4-diimida
- Piridostatina
- Telomestatina
- RHPS4
This compound destaca por su potente inhibición de la telomerasa y su objetivo específico de los G-quadruplex teloméricos, lo que lo convierte en un candidato prometedor para las terapias anticancerosas.
Propiedades
IUPAC Name |
N-[9-[4-(dimethylamino)anilino]-6-(3-pyrrolidin-1-ylpropanoylamino)acridin-3-yl]-3-pyrrolidin-1-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43N7O2/c1-40(2)28-11-7-25(8-12-28)38-35-29-13-9-26(36-33(43)15-21-41-17-3-4-18-41)23-31(29)39-32-24-27(10-14-30(32)35)37-34(44)16-22-42-19-5-6-20-42/h7-14,23-24H,3-6,15-22H2,1-2H3,(H,36,43)(H,37,44)(H,38,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPYSYRMIXRZJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)NC(=O)CCN5CCCC5)NC(=O)CCN6CCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351351-75-2 | |
| Record name | Braco-19 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351351752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 351351-75-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BRACO-19 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7C5CD91WI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



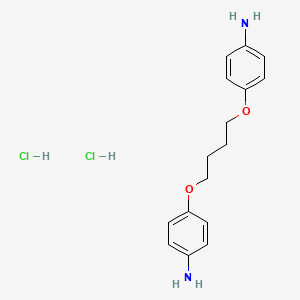

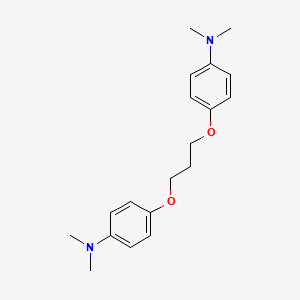
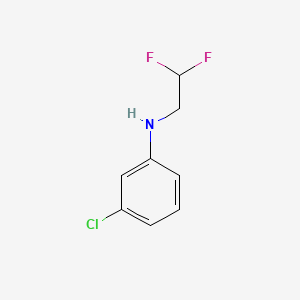
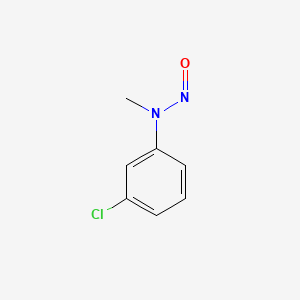
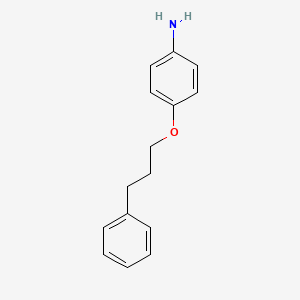
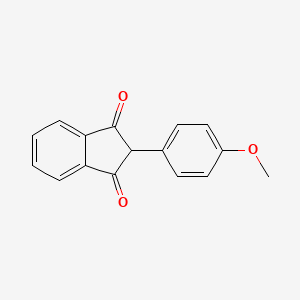
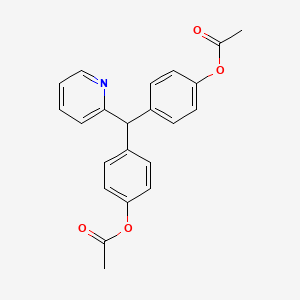
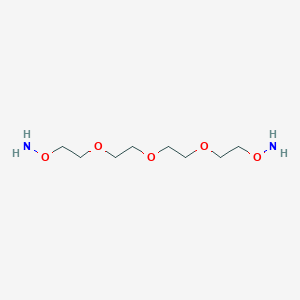
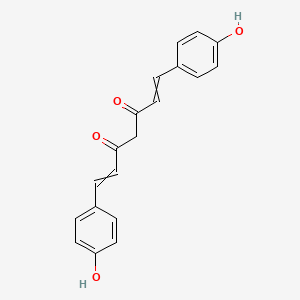
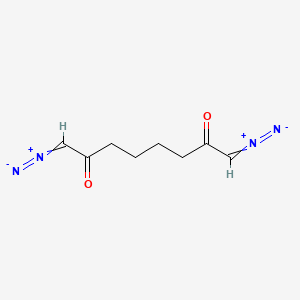
![3,7-Dimethyl-1-[3-(3-Methyl-2,6-Dioxo-9h-Purin-1-Yl)propyl]purine-2,6-Dione](/img/structure/B1667436.png)
